Enhanced Hydrogen Bonding Capacity via Dual Nitrogen Heterocycle Architecture
Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate possesses two distinct nitrogen-containing heterocyclic rings—pyridazine and pyridine—each capable of engaging in hydrogen bonding and metal coordination. This dual nitrogen architecture expands the compound's interaction potential relative to simpler pyridazine esters. While direct head-to-head binding data for this exact compound are not publicly available, the presence of the pyridin-2-yl group is well-established in medicinal chemistry to enhance target engagement [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 (estimated: 2 from pyridazine N, 1 from pyridine N, 2 from ester carbonyl O) |
| Comparator Or Baseline | Ethyl pyridazine-4-carboxylate: 4 (2 from pyridazine N, 2 from ester carbonyl O) |
| Quantified Difference | +1 hydrogen bond acceptor |
| Conditions | Calculated based on molecular structure |
Why This Matters
Increased hydrogen bond acceptor count broadens the compound's ability to interact with biological targets, potentially leading to higher affinity or selectivity in drug discovery campaigns.
- [1] He ZX, et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorg Med Chem. 2024;108:117836. View Source
